molecular formula C12H16N4O B13156256 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13156256
M. Wt: 232.28 g/mol
InChI Key: LCERJDYNENPIDX-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyloxy group attached to a propyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The benzyloxypropyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and potential biological activities.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)triazol-4-amine

InChI

InChI=1S/C12H16N4O/c13-12-9-16(15-14-12)7-4-8-17-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10,13H2

InChI Key

LCERJDYNENPIDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCN2C=C(N=N2)N

Origin of Product

United States

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